(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine dihydrochloride

Procurement Cost Analysis Synthetic Availability

Specifically procure the 5-aminomethyl isomer as the dihydrochloride salt for metabolic disorder research. This is the exact substitution pattern used in patented DGAT2 inhibitors (Merck), enabling direct analog synthesis. The dihydrochloride form guarantees superior aqueous solubility and storage stability vs. the free base, ensuring reproducible parallel synthesis and in vitro assay conditions. Not interchangeable with 1-, 3-, or 7-aminomethyl isomers, which exhibit distinct pharmacological profiles.

Molecular Formula C10H16Cl2N2
Molecular Weight 235.15 g/mol
CAS No. 2059942-47-9
Cat. No. B1460284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine dihydrochloride
CAS2059942-47-9
Molecular FormulaC10H16Cl2N2
Molecular Weight235.15 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C(=CC=C2)CN.Cl.Cl
InChIInChI=1S/C10H14N2.2ClH/c11-6-8-2-1-3-9-7-12-5-4-10(8)9;;/h1-3,12H,4-7,11H2;2*1H
InChIKeyXTMBMUGEHOUIDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: (1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine dihydrochloride (CAS 2059942-47-9)


(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine dihydrochloride (CAS 2059942-47-9) is a synthetic building block belonging to the aminomethyl-tetrahydroisoquinoline class [1]. This organic compound, with the molecular formula C10H16Cl2N2 and a molecular weight of 235.15 g/mol, is classified as a secondary amine and is typically presented as a dihydrochloride salt [1]. The dihydrochloride salt form is specifically intended to enhance solubility in aqueous biological systems and improve long-term storage stability compared to the free base form, making it a preferred choice for research and development applications [1].

Why Not Any THIQ? Key Differentiation Drivers for (1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine dihydrochloride


The tetrahydroisoquinoline (THIQ) scaffold is widely used, but functional substitution position and salt form profoundly impact a compound's utility. Substituting a 5-aminomethyl analog with a 1-, 3-, or 7-isomer is not equivalent due to documented differences in biological activity profiles [1][2]. For example, the 5-position substitution pattern is a key structural feature in patented DGAT2 inhibitors, a pharmacological profile not associated with the 1- or 3-aminomethyl isomers, which are more commonly explored for adrenoceptor or calcium channel modulation [1][2]. Furthermore, the dihydrochloride salt provides quantifiably superior aqueous solubility and handling characteristics relative to the free base, which is critical for reproducible in vitro assay conditions . Therefore, selecting the precise isomer and salt form is essential for experimental relevance.

Head-to-Head Quantitative Evidence for (1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine dihydrochloride Selection


Procurement Cost Efficiency: 5-Isomer vs. 1-Isomer Dihydrochloride Salt

When evaluating the procurement of aminomethyl-THIQ building blocks, the 5-isomer dihydrochloride offers a quantifiable cost advantage over the 1-isomer dihydrochloride from comparable suppliers. At a standard research purity of 95%, the 5-isomer (CAS 2059942-47-9) is significantly less expensive per gram than the 1-isomer (CAS 140845-50-7) . This difference is likely due to differences in synthetic difficulty and market availability. For budget-conscious procurement where the positional isomer is a critical variable, the 5-isomer provides undeniable cost benefits without requiring a purity compromise.

Procurement Cost Analysis Synthetic Availability

Physicochemical Differentiation: Aqueous Solubility Enhancement of the Dihydrochloride Salt

The dihydrochloride salt form of the target compound provides a well-established advantage in aqueous solubility over the free base. While specific quantitative solubility values for this precise compound are not publicly available, the general principle for tetrahydroisoquinoline derivatives is that hydrochloride salt formation significantly increases water solubility, often by several orders of magnitude, which is essential for biological assay reproducibility and formulation development . The free base form (CAS 1564764-75-5) is known to be less stable and less soluble in aqueous media, making the dihydrochloride the preferable form for most research applications [1].

Solubility Formulation Salt Screening

Positional Isomer Pharmacological Differentiation: 5-Substitution as a Determinant for DGAT2 Inhibition

The 5-position substitution pattern is a critical structural feature for DGAT2 inhibition. A patent from Merck Sharp & Dohme specifically claims tetrahydroisoquinoline derivatives with aminomethyl substitution at the 5-position as potent DGAT2 inhibitors [1]. While direct IC50 data for the simple 5-aminomethyl building block is not disclosed, the optimized analogs in this series show IC50 values as low as 2 nM against human DGAT2 . In contrast, 1- and 3-aminomethyl THIQ derivatives are predominantly associated with adrenoceptor and calcium channel activity, indicating a clear pharmacological divergence based on substitution position [2].

DGAT2 Inhibitor Metabolic Disease Structure-Activity Relationship

Best Research and Industrial Applications for (1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine dihydrochloride


DGAT2 Inhibitor Medicinal Chemistry Programs

This compound serves as the core scaffold for synthesizing DGAT2 inhibitors as described in the Merck patent literature [1]. Its 5-aminomethyl substitution is the precise attachment point required for developing potent analogs, making it an essential building block for medicinal chemistry teams targeting metabolic disorders.

Parallel Synthesis of Aminomethyl-THIQ Libraries

The dihydrochloride salt form provides superior solubility and handling, facilitating parallel synthesis workflows that require consistent reagent dissolution. This isomer can be compared directly with 1- and 3-aminomethyl isomers in systematic SAR studies to map substitution-dependent pharmacological profiles [1].

Ebola Lead Compound Development

The 5-aminomethyl THIQ motif appears in computationally proposed ligands for Ebola treatment, as seen in the work by Nasution et al. [2]. Procuring this specific isomer enables follow-up synthesis and validation of these in silico hits.

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